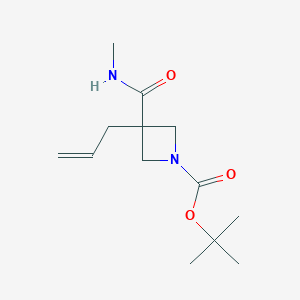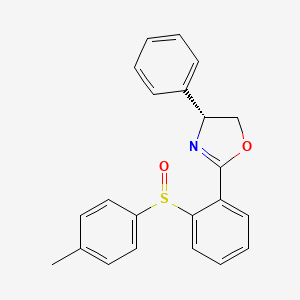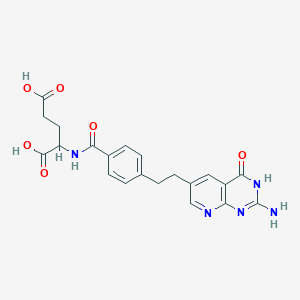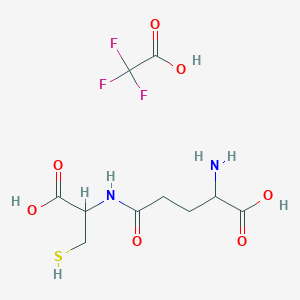
rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride: is a synthetic compound that belongs to the class of pyrrolidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Formation of the dihydrochloride salt: This is typically done by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the naphthyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield a ketone, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
- rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol
- rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-one
Uniqueness
The uniqueness of rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride lies in its specific stereochemistry and functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C13H17Cl2N3O |
|---|---|
分子量 |
302.20 g/mol |
IUPAC 名称 |
(3S,4R)-4-(1,5-naphthyridin-4-ylmethyl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C13H15N3O.2ClH/c17-12-8-14-7-10(12)6-9-3-5-15-11-2-1-4-16-13(9)11;;/h1-5,10,12,14,17H,6-8H2;2*1H/t10-,12-;;/m1../s1 |
InChI 键 |
PCTDSBCVQBVHPD-YNSCCRKDSA-N |
手性 SMILES |
C1[C@H]([C@@H](CN1)O)CC2=C3C(=NC=C2)C=CC=N3.Cl.Cl |
规范 SMILES |
C1C(C(CN1)O)CC2=C3C(=NC=C2)C=CC=N3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)

![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)


![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)


![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)

